N'-([1,1'-biphenyl]-4-ylcarbonyl)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}biphenyl-4-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a biphenyl core, a phenoxyacetyl group, and a carbohydrazide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}biphenyl-4-carbohydrazide typically involves multiple steps, starting with the preparation of the phenoxyacetyl intermediate. This intermediate is then coupled with biphenyl-4-carbohydrazide under specific reaction conditions. Common reagents used in this synthesis include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}biphenyl-4-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}biphenyl-4-carbohydrazide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}biphenyl-4-carbohydrazide: shares similarities with other biphenyl derivatives and phenoxyacetyl compounds.
Biphenyl-4-carbohydrazide: A simpler compound with similar structural features but lacking the phenoxyacetyl group.
Phenoxyacetic acid derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}biphenyl-4-carbohydrazide lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C25H26N2O3 |
---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
N//'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-4-phenylbenzohydrazide |
InChI |
InChI=1S/C25H26N2O3/c1-17(2)22-14-9-18(3)15-23(22)30-16-24(28)26-27-25(29)21-12-10-20(11-13-21)19-7-5-4-6-8-19/h4-15,17H,16H2,1-3H3,(H,26,28)(H,27,29) |
Clave InChI |
SONLCBIDBTUUEN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.